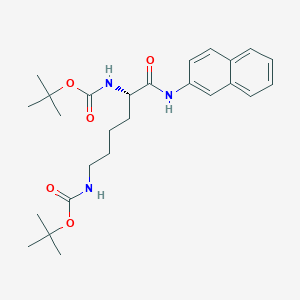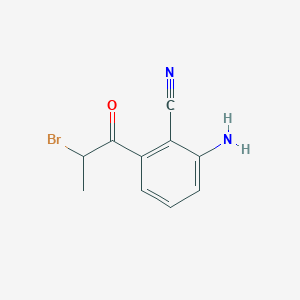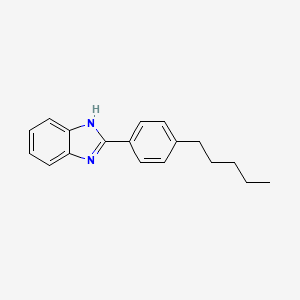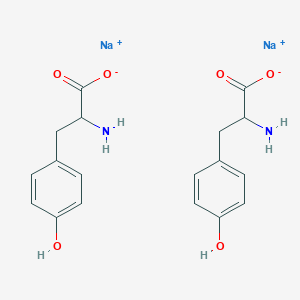
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C9H10NNa2O3. It is a disodium salt derivative of 2-amino-3-(4-hydroxyphenyl)propanoic acid, commonly known as tyrosine. Tyrosine is an amino acid that plays a crucial role in protein synthesis and is a precursor to several important neurotransmitters.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-amino-3-(4-hydroxyphenyl)propanoate typically involves the neutralization of 2-amino-3-(4-hydroxyphenyl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous solution, where the acid reacts with sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The process involves the use of industrial-grade sodium hydroxide and 2-amino-3-(4-hydroxyphenyl)propanoic acid. The reaction is carried out in large reactors with continuous monitoring of temperature, pH, and concentration to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its role as a precursor to neurotransmitters.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of disodium;2-amino-3-(4-hydroxyphenyl)propanoate involves its conversion to 2-amino-3-(4-hydroxyphenyl)propanoic acid in biological systems. This compound then participates in various metabolic pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The molecular targets include enzymes involved in these pathways, such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase.
相似化合物的比较
Similar Compounds
3-amino-3-(4-hydroxyphenyl)propanoic acid: A β-amino acid with similar structural features.
3-amino-3-(4-hydroxyphenyl)propanoate: The conjugate base of 3-amino-3-(4-hydroxyphenyl)propanoic acid.
Uniqueness
Disodium;2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its disodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it more suitable for industrial applications and biochemical research compared to its non-salt counterparts.
属性
分子式 |
C18H20N2Na2O6 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC 名称 |
disodium;2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/2C9H11NO3.2Na/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h2*1-4,8,11H,5,10H2,(H,12,13);;/q;;2*+1/p-2 |
InChI 键 |
LLWMGDGDBQDPSI-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
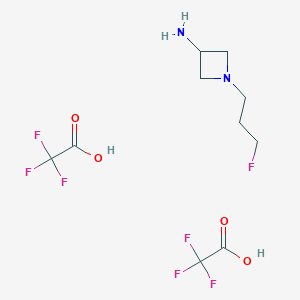
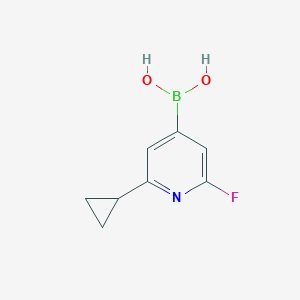
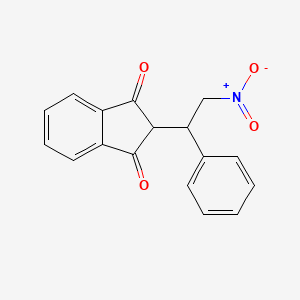
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
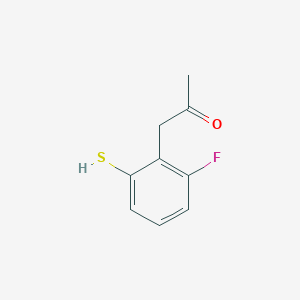
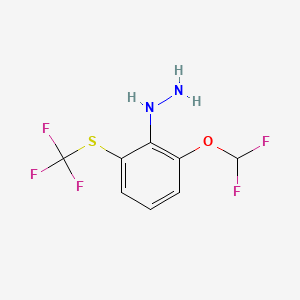
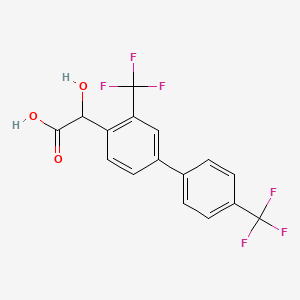
![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)

